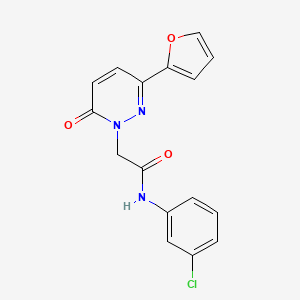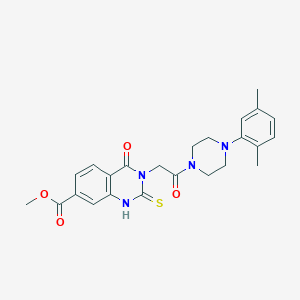![molecular formula C26H21ClFN3O B11276323 3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11276323.png)
3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with chlorophenyl, dimethylphenyl, and fluorine groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of Substituents: The chlorophenyl, dimethylphenyl, and fluorine groups are introduced through various substitution reactions. These reactions often require the use of specific reagents such as chlorinating agents, methylating agents, and fluorinating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogenating agents, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core, known for their applications in medicinal chemistry.
Fluorinated Compounds: Compounds containing fluorine atoms, which often exhibit enhanced biological activity and stability.
特性
分子式 |
C26H21ClFN3O |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C26H21ClFN3O/c1-16-7-8-17(2)19(11-16)14-31-23-10-9-20(28)12-21(23)24-25(31)26(32)30(15-29-24)13-18-5-3-4-6-22(18)27/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
INGQAZPKHHYNPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Propan-2-YL)phenyl]-3-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B11276248.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11276252.png)
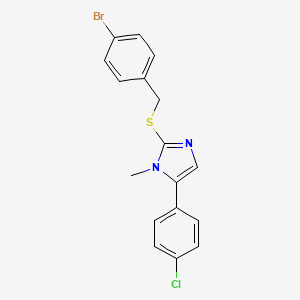
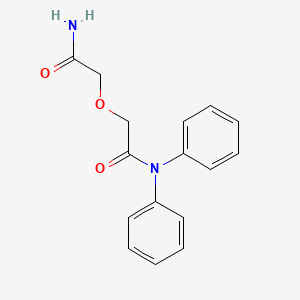

![4-[4-hydroxy-1-(3-methoxybenzyl)-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276275.png)
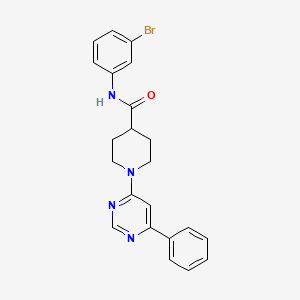
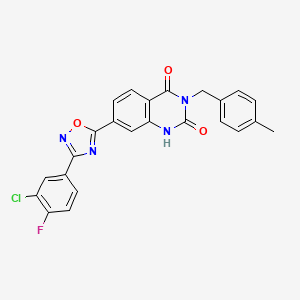
![[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-methylphenyl)methanone](/img/structure/B11276298.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11276306.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11276321.png)
![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276325.png)
